1,4-Dimethoxy-2-naphthylamine

説明

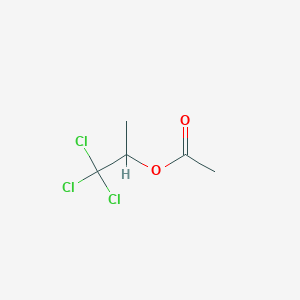

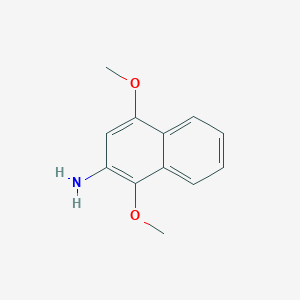

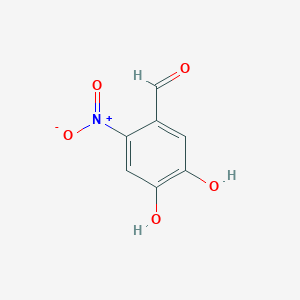

1,4-Dimethoxy-2-naphthylamine is a disubstituted naphthoimidazoles intermediate with potential use as an anti-inflammatory agent . It has a molecular weight of 203.24 and a molecular formula of C12H13NO2 .

Molecular Structure Analysis

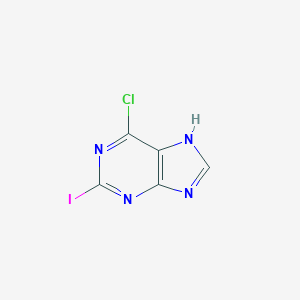

The molecular structure of 1,4-Dimethoxy-2-naphthylamine includes a naphthalene ring with two methoxy groups attached at the 1 and 4 positions, and an amine group at the 2 position .

Physical And Chemical Properties Analysis

1,4-Dimethoxy-2-naphthylamine is a dark grey solid . It has a molecular weight of 203.24 and a molecular formula of C12H13NO2 . Other physical and chemical properties specific to 1,4-Dimethoxy-2-naphthylamine were not found in the search results.

科学的研究の応用

Electropolymerization and Electrochemical Behavior

Electropolymerization in Acid Media : Arévalo et al. (1990) explored the electrooxidation of 1-naphthylamine, a compound structurally similar to 1,4-Dimethoxy-2-naphthylamine, in aqueous acid media, leading to the formation of a polymer film through C-N coupling. This study provides insights into the electropolymerization mechanism of such compounds (Arévalo et al., 1990).

Electrochemical Oxidation Studies : Research by Vettorazzi et al. (1981) and Marioli et al. (1989) on 1-naphthylamine in various solvents like acetonitrile and methylene chloride provides valuable information on its anodic oxidation, product distribution, and temperature effects, which can be extrapolated to understand the electrochemical properties of 1,4-Dimethoxy-2-naphthylamine (Vettorazzi et al., 1981); (Marioli et al., 1989).

Chemosensor Development

- Fluorescent Chemosensor for Metal Ions : Ghosh et al. (2010) synthesized an epoxy-based polymer with 1-naphthylamine units, which showed selective sensing behavior for Fe³⁺ ions. This indicates the potential of 1,4-Dimethoxy-2-naphthylamine derivatives in the development of selective chemosensors (Ghosh et al., 2010).

Synthetic Chemistry Applications

- Derivative Synthesis : Hong (1982) discussed the reactions of N-acyl-1,4-dimethoxy-2-naphthylamines with N,N-dimethylformamide dialkyl acetals, leading to the synthesis of N,N-dimethyl-N'-2-(1,4-dimethoxy)naphthylurea. This showcases the compound's utility in creating specific urea derivatives (Hong, 1982).

Photocatalytic Reactions

- Photocatalytic Additions : Jahjah et al. (2011) utilized photochemical electron transfer to add N,N-dimethylnaphthylamine derivatives to electron-deficient alkenes, highlighting the role of 1,4-Dimethoxy-2-naphthylamine derivatives in photocatalytic reactions (Jahjah et al., 2011).

Biological Interactions

Allelochemical Stress on Algae : Qian et al. (2009) investigated the effects of N-phenyl-2-naphthylamine on Chlorella vulgaris, providing insights into how derivatives of 1,4-Dimethoxy-2-naphthylamine might interact with biological systems (Qian et al., 2009).

QSAR Study for Anti-Cancer Activities : Ali and Saeed (2016) conducted a QSAR study on 5,8-dimethoxy-1,4-naphthoquinones, closely related to 1,4-Dimethoxy-2-naphthylamine, revealing insights into their anti-cancer activities and chemical-biological interactions (Ali & Saeed, 2016).

将来の方向性

While specific future directions for 1,4-Dimethoxy-2-naphthylamine are not mentioned in the search results, it’s worth noting that similar compounds have been the subject of ongoing research in areas such as fluorescent chemical sensors, synergistic catalysis, targeting drug delivery, and artificial transmembrane channels .

特性

IUPAC Name |

1,4-dimethoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKFYQJYMINLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356257 | |

| Record name | 1,4-dimethoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethoxy-2-naphthylamine | |

CAS RN |

50885-06-8 | |

| Record name | 1,4-dimethoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)